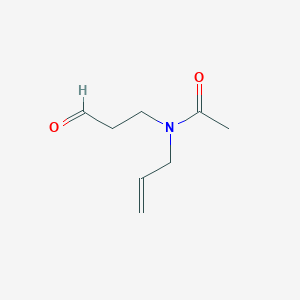
N-allyl-N-(2-formylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N-(2-formylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group, a formyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(2-formylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of allylamine with acetic anhydride in the presence of a base, followed by the introduction of a formyl group using formic acid or a formylating agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-allyl-N-(2-formylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-allyl-N-(2-carboxyethyl)acetamide.
Reduction: N-allyl-N-(2-hydroxyethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-allyl-N-(2-formylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N-allyl-N-(2-formylethyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-allyl-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-allyl-N-(2-carboxyethyl)acetamide: Similar structure but with a carboxyl group instead of a formyl group.
N-allyl-N-(2-methylethyl)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-allyl-N-(2-formylethyl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group allows for specific chemical transformations and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
919119-12-3 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
N-(3-oxopropyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C8H13NO2/c1-3-5-9(8(2)11)6-4-7-10/h3,7H,1,4-6H2,2H3 |
Clé InChI |
VYFFCOHLQUAWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCC=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
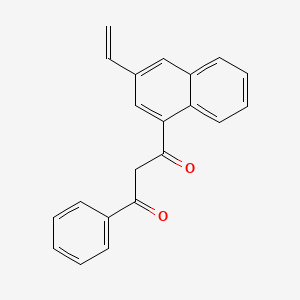
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
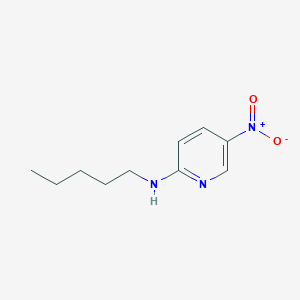
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4-(trimethylsilyl)-1H-pyrazole](/img/structure/B14186346.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
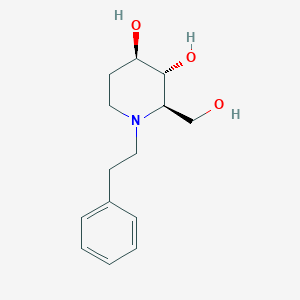
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
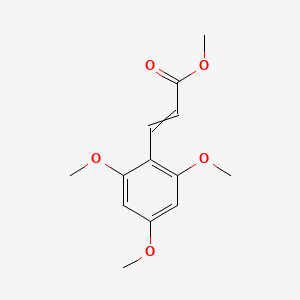
![2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]pyridazin-3(2H)-one](/img/structure/B14186363.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
